REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH2:5][CH:4]([SH:7])[CH2:3][CH2:2]1.[OH-:8].[K+].Br[CH2:11][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14].[OH:18]O>C(O)C.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[CH:4]1([S:7]([CH2:11][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14])(=[O:18])=[O:8])[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1 |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)S
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
sodium tungstate
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at 20° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
STIRRING
|
Details
|
with stirring at 60°-80° C. for 30 hours
|
Duration
|
30 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with methylene chloride (300 ml×1)
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)S(=O)(=O)CC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |